molecular formula C22H24N6O3S B2850076 1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1190021-97-6

1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2850076
CAS No.: 1190021-97-6
M. Wt: 452.53
InChI Key: DVTJDXHBEVMYLI-UHFFFAOYSA-N
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Description

1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C22H24N6O3S and its molecular weight is 452.53. The purity is usually 95%.
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Biological Activity

The compound 1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O3C_{21}H_{23}N_{5}O_{3} with a molecular weight of 393.4 g/mol. The compound features a piperazine ring linked to a thieno-triazolo-pyrimidine structure, which is known for its diverse biological activity.

PropertyValue
Molecular FormulaC21H23N5O3
Molecular Weight393.4 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps including the formation of the piperazine derivative through a Mannich reaction and subsequent coupling with a thieno-triazolo-pyrimidine precursor. The purification methods often include recrystallization or chromatography to ensure high purity levels.

The compound is believed to exert its biological effects through interactions with specific molecular targets such as receptors or enzymes. This interaction modulates various cellular signaling pathways, leading to significant pharmacological outcomes.

Pharmacological Effects

Recent studies have highlighted several key biological activities associated with this compound:

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects by modulating serotonin and dopamine pathways.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may provide neuroprotection in models of ischemia by reducing neuronal death and promoting survival in stressed conditions .
  • Anti-inflammatory Properties : The compound has been evaluated for its potential to inhibit inflammatory pathways, particularly through the inhibition of enzymes like ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs), which are involved in cartilage degradation during inflammatory responses .

Neuroprotective Activity

A study conducted on mice subjected to acute cerebral ischemia demonstrated that this compound significantly prolonged survival times and reduced mortality rates at various doses tested. This suggests potent neuroprotective activity that warrants further investigation into its mechanisms and therapeutic potential .

Anti-inflammatory Potential

Another study focused on the compound's ability to inhibit ADAMTS enzymes showed promising results in reducing inflammation markers in vitro. This positions the compound as a potential candidate for treating diseases characterized by excessive inflammation and tissue degradation .

Properties

IUPAC Name

12-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3S/c1-25-21(30)20-17(8-13-32-20)28-18(23-24-22(25)28)6-7-19(29)27-11-9-26(10-12-27)15-4-3-5-16(14-15)31-2/h3-5,8,13-14H,6-7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTJDXHBEVMYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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